REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].[Cl-].Cl[C:13](=[N+:15]([CH3:17])[CH3:16])Cl>C(Cl)Cl>[CH3:13][N:15]([CH3:17])[C:16]1[O:10][C:9]2[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=2[N:1]=1 |f:1.2|
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Name
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|
Quantity
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2 g
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Type
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reactant
|
Smiles
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NC=1C=C(C#N)C=CC1O
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Name
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dichloromethylenedimethylammonium chloride
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Quantity
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2.42 g
|
Type
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reactant
|
Smiles
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[Cl-].ClC(Cl)=[N+](C)C
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 6 h
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Duration
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6 h
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Type
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TEMPERATURE
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Details
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After cooling the solution
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Type
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EXTRACTION
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Details
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was extracted with EtOAc
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Type
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WASH
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Details
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washed with NaHCO3, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
The residue was crystallized in MeOH yielding 2.51 g (90%) of the title compound as a white solid
|
Name
|
|
Type
|
|
Smiles
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CN(C=1OC2=C(N1)C=C(C=C2)C#N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |